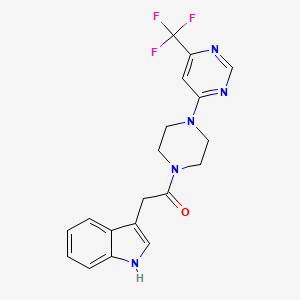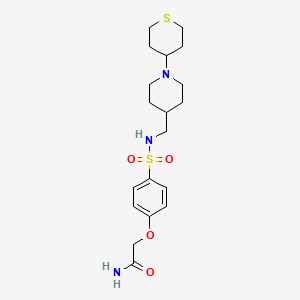
2-(4-(N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups. It includes a thiopyran ring, which is a six-membered heterocyclic compound with one sulfur atom . It also contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiopyran and piperidine rings would likely contribute significantly to the three-dimensional structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfur atom in the thiopyran ring could potentially influence the compound’s polarity and solubility .Scientific Research Applications
Drug Design and Development
Piperidine derivatives are crucial in the pharmaceutical industry, forming the backbone of many drugs . The presence of the piperidine structure in 2-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenoxy]acetamide suggests its potential use in drug design. Its structural flexibility allows for the creation of a wide range of pharmacologically active compounds, potentially leading to the development of new medications.
Synthesis of Biologically Active Piperidines
The synthesis of substituted piperidines is a significant area of research due to their biological activity . The compound could serve as a starting material or intermediate in the synthesis of various biologically active piperidines, which are present in over twenty classes of pharmaceuticals.
Pharmacological Applications
Piperidine derivatives exhibit a broad spectrum of pharmacological activities . This compound could be explored for its potential therapeutic effects, such as analgesic, anticonvulsant, or anti-inflammatory properties, given the known activities of similar structures.
Chemical Diversity Exploration
Phenoxy acetamide derivatives, including those with chalcone, indole, and quinoline, have been investigated for their therapeutic potential . The compound’s phenoxy acetamide structure could be modified to create a diverse array of derivatives, expanding the chemical space for drug discovery.
Molecular Interaction Studies
The specific physicochemical properties and triggered functional groups in phenoxy acetamide derivatives make them suitable for studying molecular interactions . This compound could be used to understand better how drugs interact at the molecular level, aiding in the design of more effective pharmaceuticals.
Development of Targeted Therapies
Given the importance of piperidine derivatives in targeted therapies, such as ALK inhibitors for treating certain types of non-small cell lung cancer (NSCLC) , this compound could be investigated for its potential in developing targeted treatments for various diseases.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[4-[[1-(thian-4-yl)piperidin-4-yl]methylsulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S2/c20-19(23)14-26-17-1-3-18(4-2-17)28(24,25)21-13-15-5-9-22(10-6-15)16-7-11-27-12-8-16/h1-4,15-16,21H,5-14H2,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCXYPRSNDXCOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[Methyl(phenyl)amino]pyridine-3-carboxylic acid](/img/structure/B2941000.png)
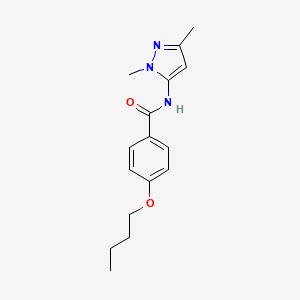
![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2941002.png)
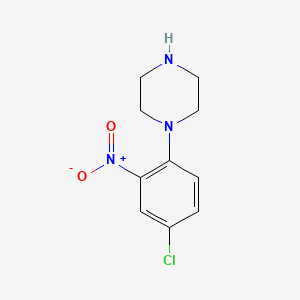

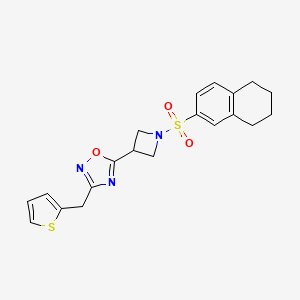
![N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2941009.png)
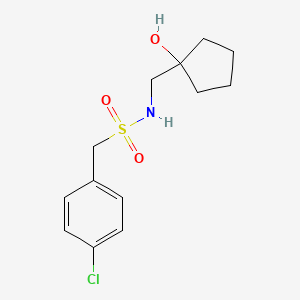
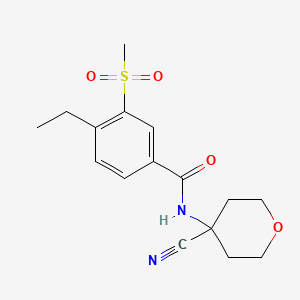
![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-cyano-3-phenylprop-2-enamide](/img/structure/B2941014.png)



